molecular formula C18H15N5O3 B2493486 7-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034563-30-7

7-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2493486
CAS RN: 2034563-30-7
M. Wt: 349.35
InChI Key: JMOWELJCSSEQFW-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that are often studied for their potential therapeutic properties and complex molecular architecture. Molecules with benzofuran and triazole cores are particularly interesting due to their diverse biological activities and the variety of reactions they can undergo.

Synthesis Analysis

Practical synthesis methods for complex molecules often involve multi-step organic reactions, including but not limited to, Claisen type reactions, Suzuki−Miyaura couplings, and amidation processes. A general approach may involve the esterification of specific core structures followed by various coupling reactions to introduce side chains and functional groups specific to the target molecule (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds is determined through techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. Computational methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are also used for theoretical calculations of structural parameters, vibrational frequencies, and molecular electrostatic potential (MEP) maps (Gumus et al., 2018).

Scientific Research Applications

Structural and Chemical Characterization

The molecular structure of a closely related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been thoroughly investigated. Single-crystal X-ray diffraction and FT-IR spectroscopy revealed its triclinic structure, with Hartree-Fock (HF) and Density Functional Theory (DFT) methods used for theoretical calculations. These studies offer insights into bond lengths, angles, and vibrational frequencies, providing a foundation for understanding the chemical behavior of related compounds like 7-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (Gumus et al., 2018).

Synthetic Pathways

Research has been conducted on the synthesis of novel compounds, including benzodifuranyl derivatives, showcasing methods that could potentially apply to the synthesis of this compound. These methods involve reactions that lead to various heterocyclic compounds, indicating a broad interest in the development of complex molecules with potential biological activities (Abu-Hashem et al., 2020).

Biological Activity and Application

A study on the practical synthesis of an orally active CCR5 antagonist provides a glimpse into the potential therapeutic applications of complex molecules. While not directly related to this compound, the methodologies and the focus on biological activity could guide future research on similar compounds (Ikemoto et al., 2005).

properties

IUPAC Name

7-methoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-25-15-6-2-4-12-8-16(26-17(12)15)18(24)20-9-13-11-23(22-21-13)14-5-3-7-19-10-14/h2-8,10-11H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOWELJCSSEQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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